
(E)-1-(2-氟苯基)-3-(3-(3-甲氧基苄基)-2-氧代-2,3-二氢喹唑啉-4(1H)-基亚胺)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic chemical entities to the final complex compound. For instance, a related compound, AR-A014418, was synthesized through a seven-step process starting from commercially available precursors, achieving an overall yield of 21% and showcasing the complexity involved in synthesizing such compounds (Liang et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to "(E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" has been elucidated using various spectroscopic and analytical techniques. For example, the crystal structure of a 1,2-dihydroquinazolin-4(3H)-one derivative was confirmed through single crystal X-ray diffraction studies, highlighting the importance of structural analysis in understanding the compound's configuration (Gudasi et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically include nucleophilic attacks, condensation, and rearrangement reactions. For instance, methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, when heated in formic acid, rearrange to form benzazepines, demonstrating the complex reactions these compounds can undergo (McMahon et al., 1982).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and stability, are crucial for understanding the behavior of chemical compounds under different conditions. While specific data for "(E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" were not directly found, similar compounds exhibit diverse physical properties that influence their application and handling (Saravanan et al., 2015).
科学研究应用
合成和结构分析
- 对具有喹唑啉型配体的单核和双核Ni(II)配合物的研究,包括类似于指定化合物的配合物,突出它们的合成、结构表征以及在开发具有独特性能的新材料方面的潜在应用。这些配合物已被探索其光谱学、电化学、热性能和抗菌性能 (Chai et al., 2017)。
生物活性
- 已设计和合成新型脲和双脲衍生物进行生物评价,特别是在抗癌药物筛选中针对各种癌细胞系。这些研究旨在鉴定具有强效活性的化合物,强调脲官能团在增强生物活性方面的重要性 (Perković等,2016)。
抗菌和抗真菌活性
- 已研究喹唑啉衍生物的抗菌和抗真菌活性,展示了这些化合物在开发治疗各种感染的新疗法中的潜力。这些研究揭示了结构修饰在优化这些化合物的生物有效性方面的重要性 (Singh & Pandey, 2006)。
合成方法学
- 已开发了用于二氢喹唑啉的创新合成方法,包括微波辐射和环境友好试剂的使用。这些方法提供了合成喹唑啉衍生物的高效途径,突出了该化合物在推动合成化学中的作用 (Sarma & Prajapati, 2011)。
受体拮抗研究
- 已研究异喹啉和喹唑啉脲类似物作为人类腺苷A(3)受体拮抗剂,展示了脲衍生物在调节受体活性中的药理相关性。这些发现有助于理解这类化合物在治疗与腺苷受体失调相关疾病中的治疗潜力 (van Muijlwijk-Koezen et al., 2000)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-amino-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanoic acid with 2-fluorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea. The final product is obtained after purification by recrystallization.", "Starting Materials": [ "2-amino-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanoic acid", "2-fluorobenzoyl isocyanate", "sodium borohydride", "urea" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanoic acid with 2-fluorobenzoyl isocyanate in the presence of a base such as triethylamine or pyridine to form the corresponding intermediate.", "Step 2: Reduction of the intermediate obtained in step 1 using sodium borohydride in a suitable solvent such as ethanol or methanol to yield the corresponding amine intermediate.", "Step 3: Reaction of the amine intermediate obtained in step 2 with urea in the presence of a suitable catalyst such as p-toluenesulfonic acid or triethylamine to form the final product, (E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 4: Purification of the final product by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
CAS 编号 |
941941-59-9 |
分子式 |
C23H19FN4O3 |
分子量 |
418.428 |
IUPAC 名称 |
1-(2-fluorophenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O3/c1-31-16-8-6-7-15(13-16)14-28-21(17-9-2-4-11-19(17)26-23(28)30)27-22(29)25-20-12-5-3-10-18(20)24/h2-13H,14H2,1H3,(H2,25,27,29) |
InChI 键 |
JDIPCDSVXMTFMR-SZXQPVLSSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



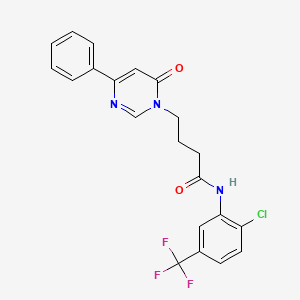
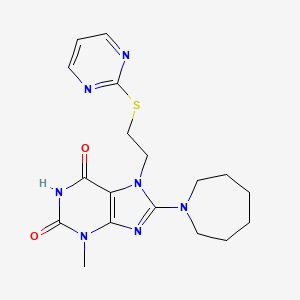
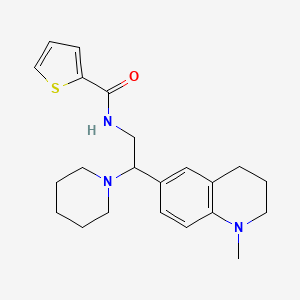
![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)
![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)
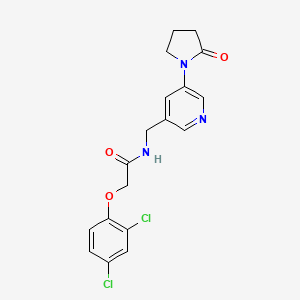
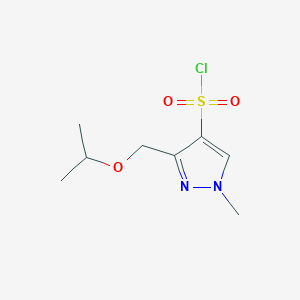
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)
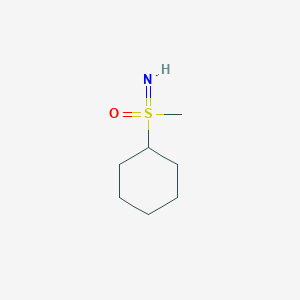
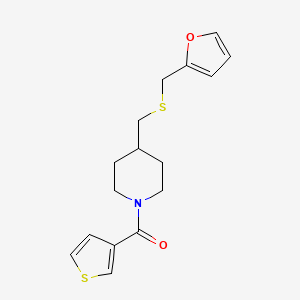

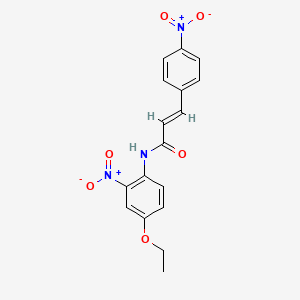

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)